molecular formula C19H20N2O2 B5715869 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone

3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone

Cat. No. B5715869
M. Wt: 308.4 g/mol
InChI Key: UGDPLVMLCYXBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone, also known as IQ-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its ability to modulate the activity of certain proteins, making it a useful tool for investigating various biological processes. In

Mechanism of Action

The mechanism of action of 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone involves its ability to bind to and modulate the activity of certain proteins, including the Wnt signaling pathway. This pathway plays a critical role in cell growth and differentiation, and dysregulation of this pathway has been implicated in several diseases, including cancer. By modulating the activity of this pathway, 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone can inhibit the growth of cancer cells and promote the differentiation of stem cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone are complex and depend on the specific proteins and pathways that it interacts with. In general, 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to inhibit the growth of cancer cells, promote the differentiation of stem cells, and modulate the activity of immune cells. Additionally, 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone is its ability to selectively modulate the activity of certain proteins, making it a useful tool for investigating specific biological processes. Additionally, 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, one limitation of 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone is its potential toxicity, particularly at high concentrations. Additionally, the effects of 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone can be context-dependent, meaning that its effects may vary depending on the specific cell type or biological process being studied.

Future Directions

There are several future directions for research on 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone, including its potential applications in regenerative medicine and disease treatment. Additionally, further investigation into the mechanisms of action of 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone could lead to the development of more targeted therapies for cancer and other diseases. Finally, the development of more potent and selective analogs of 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone could further enhance its usefulness as a tool for scientific research.

Synthesis Methods

The synthesis of 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone involves several steps, beginning with the reaction of 2-isopropylphenol with epichlorohydrin to form 2-(2-isopropylphenoxy)propanol. This intermediate is then reacted with 2-aminobenzonitrile to form the final product, 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone. The synthesis of 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone has been optimized over the years to improve yield and reduce the number of steps required, making it a more accessible compound for scientific research.

Scientific Research Applications

3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone has been used in a variety of scientific research applications, including cancer research, neuroscience, and immunology. One of the most significant applications of 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone is in cancer research, where it has been shown to inhibit the activity of certain cancer-promoting proteins, leading to decreased tumor growth. In neuroscience, 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone has been used to investigate the role of certain proteins in the development and function of the nervous system. Additionally, 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone has been used in immunology research to study the function of immune cells and their response to various stimuli.

properties

IUPAC Name

3-[2-(2-propan-2-ylphenoxy)ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14(2)15-7-4-6-10-18(15)23-12-11-21-13-20-17-9-5-3-8-16(17)19(21)22/h3-10,13-14H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDPLVMLCYXBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone

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